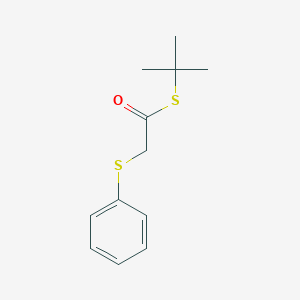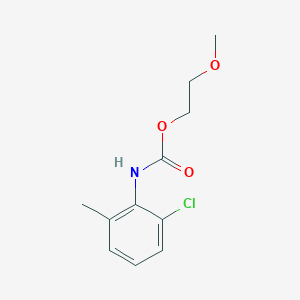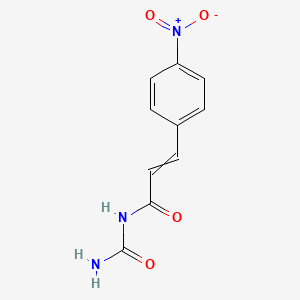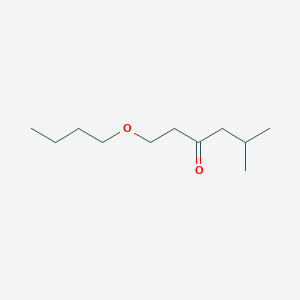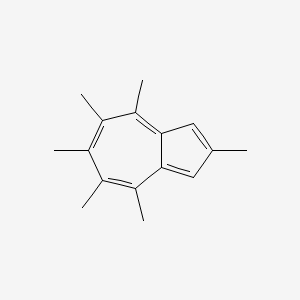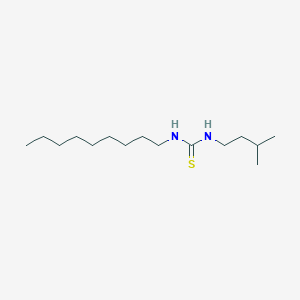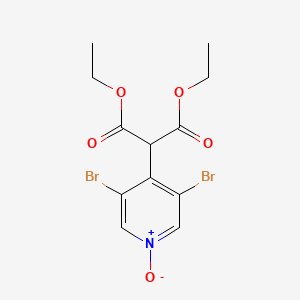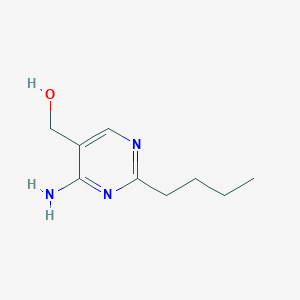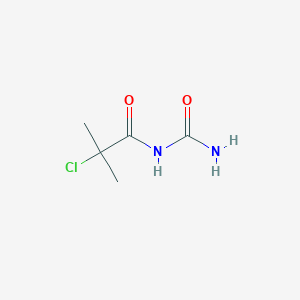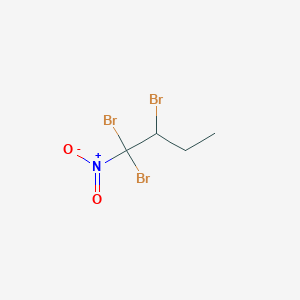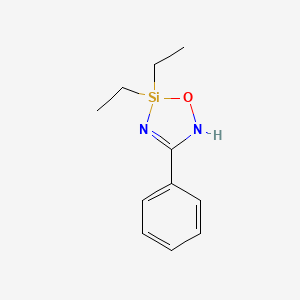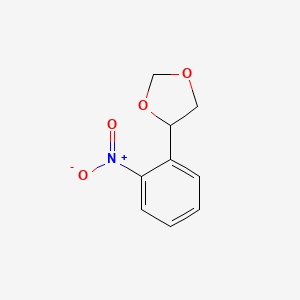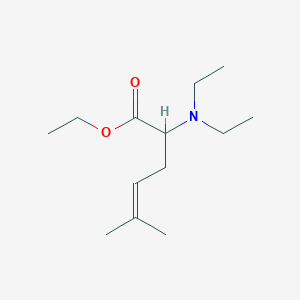
Ethyl 2-(diethylamino)-5-methylhex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(diethylamino)-5-methylhex-4-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by the presence of a diethylamino group and a methylhex-4-enoate moiety, making it a versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(diethylamino)-5-methylhex-4-enoate typically involves the esterification of 2-(diethylamino)ethyl alcohol with 5-methylhex-4-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, resulting in higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(diethylamino)-5-methylhex-4-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis (saponification) can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Yields 5-methylhex-4-enoic acid and 2-(diethylamino)ethyl alcohol.
Oxidation: Produces carboxylic acids or ketones.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(diethylamino)-5-methylhex-4-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties. It is also used in the development of drug delivery systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its diethylamino group.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(diethylamino)-5-methylhex-4-enoate is primarily attributed to its ability to interact with biological membranes and proteins. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. This compound may also modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(diethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a methylhex-4-enoate moiety.
Diethylaminoethyl methacrylate: Another related compound with a methacrylate group and diethylamino functionality.
2-(Diethylamino)ethyl chloride: Contains a chloride group instead of an ester moiety.
Uniqueness: Ethyl 2-(diethylamino)-5-methylhex-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester linkage and diethylamino group make it a versatile compound with diverse applications in various fields of research and industry.
Properties
CAS No. |
63543-73-7 |
|---|---|
Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
ethyl 2-(diethylamino)-5-methylhex-4-enoate |
InChI |
InChI=1S/C13H25NO2/c1-6-14(7-2)12(10-9-11(4)5)13(15)16-8-3/h9,12H,6-8,10H2,1-5H3 |
InChI Key |
VZEFHDPMLFMMHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CC=C(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


